ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate
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Overview
Description
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopentane ring, a carbamoylhydrazinylidene group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with ethyl acrylate under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate can be compared with similar compounds such as:
Cyclopentanone derivatives: These compounds share the cyclopentane ring structure but differ in their functional groups.
Hydrazone derivatives: These compounds contain the hydrazone functional group but may have different ring structures or substituents.
Ethyl esters: These compounds have the ethyl ester functional group but vary in their core structures.
Properties
CAS No. |
6337-47-9 |
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Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-3-7-12(10(16)18-4-2)8-5-6-9(12)14-15-11(13)17/h3H,1,4-8H2,2H3,(H3,13,15,17)/b14-9- |
InChI Key |
LJXCGGUEGPGTCX-ZROIWOOFSA-N |
Isomeric SMILES |
CCOC(=O)C\1(CCC/C1=N/NC(=O)N)CC=C |
Canonical SMILES |
CCOC(=O)C1(CCCC1=NNC(=O)N)CC=C |
Origin of Product |
United States |
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